1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
Description
This compound (CAS: 477887-46-0) is a pyrrole-3-carbonitrile derivative with a molecular formula of C₂₈H₂₄N₄O₂ and a molecular weight of 448.52 g/mol . It features a 1-butyl group at position 1, 4,5-diphenyl substituents on the pyrrole ring, and an (E)-configured 4-nitrophenylmethylideneamino moiety at position 2. The nitrophenyl group introduces strong electron-withdrawing properties, influencing the compound’s electronic distribution and reactivity. It is synthesized as a high-purity (≥97%) intermediate for active pharmaceutical ingredients (APIs) and adheres to ISO quality standards .
Properties
IUPAC Name |
1-butyl-2-[(E)-(4-nitrophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2/c1-2-3-18-31-27(23-12-8-5-9-13-23)26(22-10-6-4-7-11-22)25(19-29)28(31)30-20-21-14-16-24(17-15-21)32(33)34/h4-17,20H,2-3,18H2,1H3/b30-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQMOQBWTRKEMS-TWKHWXDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1N=CC2=CC=C(C=C2)[N+](=O)[O-])C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C(=C1/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a 1,4-dicarbonyl compound and an amine. For example, the reaction between 1,4-diketone and aniline under acidic conditions can yield the pyrrole ring.
Introduction of the Butyl Group: The butyl group can be introduced through an alkylation reaction. This can be achieved by reacting the pyrrole ring with butyl bromide in the presence of a strong base such as sodium hydride.
Formation of the Schiff Base: The Schiff base is formed by the condensation of the pyrrole derivative with 4-nitrobenzaldehyde. This reaction typically occurs under mild acidic conditions and involves the formation of an imine bond.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the pyrrole derivative with cyanogen bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Cyanogen bromide, strong bases, mild to moderate temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with carboxylic acid or ketone functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted derivatives with different nucleophiles replacing the carbonitrile group.
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Properties : Studies have indicated that similar compounds exhibit significant antioxidant activity. The structural motifs present in 1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile may enhance its ability to scavenge free radicals, making it a candidate for therapeutic applications in oxidative stress-related diseases .
- Anti-inflammatory Effects : Molecular docking studies suggest that derivatives of this compound could interact favorably with biological targets involved in inflammatory pathways. This interaction could lead to the development of new anti-inflammatory agents .
- Anticancer Activity : Preliminary research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The unique arrangement of functional groups may allow for selective targeting of cancerous cells while sparing normal tissues .
Materials Science Applications
- Nonlinear Optical Properties : The compound's molecular structure suggests potential nonlinear optical (NLO) properties, making it suitable for applications in photonics and optoelectronics. The ability to manipulate light at the molecular level is crucial for developing advanced materials for telecommunications and imaging technologies .
- Polymer Composites : Incorporating this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials. Research into polymer composites has shown that adding functionalized compounds can significantly improve performance characteristics .
Nanotechnology Applications
- Nanocarriers for Drug Delivery : The unique chemical structure allows for functionalization that can facilitate the attachment of drug molecules, potentially leading to the development of nanoscale carriers for targeted drug delivery systems. This application is particularly relevant in cancer therapy, where precision medicine is paramount .
- Sensors : The electronic properties of this compound may allow it to be used in sensor technologies, particularly for detecting biomolecules or environmental pollutants. The sensitivity and specificity of sensors can be enhanced by modifying their surfaces with such compounds .
Case Study 1: Antioxidant Activity
A recent study evaluated the antioxidant capacity of various nitrophenyl-substituted pyrrole derivatives, highlighting their efficacy in neutralizing reactive oxygen species (ROS) in vitro. The findings suggest that modifications to the pyrrole ring can enhance antioxidant activity, supporting further investigation into the specific mechanisms at play.
Case Study 2: Anticancer Potential
Research involving similar pyrrole derivatives demonstrated significant cytotoxic effects against several cancer cell lines. The study utilized flow cytometry to assess apoptosis rates, revealing that certain structural modifications increased selectivity towards malignant cells while minimizing effects on healthy cells.
Mechanism of Action
The mechanism of action of 1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of the nitrophenyl group allows for the formation of hydrogen bonds and other non-covalent interactions with the target molecules. The carbonitrile group can also participate in nucleophilic or electrophilic reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is highlighted through comparisons with analogs (Table 1). Key differences lie in substituent groups, physicochemical properties, and applications.
Table 1: Comparative Analysis of Structural Analogs
Key Observations
Structural Variations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-nitrophenyl group enhances electrophilicity compared to the 4-chloro-3-nitrophenyl (additional Cl substituent) and thienyl (electron-rich sulfur heterocycle) analogs .
- Core Differences : Sulfonamide derivatives () share the nitrophenyl group but have a distinct hydrazinecarbonyl-sulfonamide backbone, differing in biological activity and solubility .
Synthesis and Yield :
- The target compound is produced with ≥97% purity, though specific yields are unreported . In contrast, the sulfonamide analog with a 4-nitrophenyl group (Compound 17 in ) achieves a 94% yield, suggesting efficient condensation reactions for nitro-substituted aldehydes .
Physicochemical Properties: Melting Points: Nitro-substituted compounds (e.g., Compound 17: 227–228.5°C ) exhibit higher thermal stability than thienyl derivatives, likely due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking).
Safety and Hazards :
- The chloro-nitro analog carries hazards including acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) . The thienyl analog’s safety profile is undocumented but may differ due to sulfur’s reduced electronegativity .
Applications :
- The target compound serves as an API intermediate , while sulfonamide derivatives are often explored for antimicrobial or enzyme-inhibitory activities . Thienyl-containing compounds are common in materials science and drug design due to their aromatic heterocyclic properties .
Research Implications
- Electronic Effects : The nitrophenyl group’s electron-withdrawing nature may enhance binding to biological targets (e.g., enzymes) compared to electron-donating substituents.
- Synthetic Optimization : High yields in nitro-substituted analogs (e.g., 94% in Compound 17 ) suggest robust synthetic routes for scaling API production.
- Safety Considerations : Chloro and nitro groups necessitate stringent handling protocols due to toxicity risks , whereas thienyl analogs may offer safer alternatives depending on application.
Biological Activity
1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrrole ring, a butyl group, and a nitrophenyl substituent. Its structural complexity allows for diverse interactions within biological systems, potentially influencing its efficacy as a therapeutic agent.
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrrole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data of Pyrrole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 2.3 | |
| Compound B | HeLa | 1.8 | |
| Target Compound | A549 | 2.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The target compound's IC50 value suggests comparable activity to established anticancer agents.
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been explored. For instance, derivatives exhibiting nitro groups have shown enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 15 | |
| Compound D | Escherichia coli | 18 | |
| Target Compound | Bacillus subtilis | 16 |
These results highlight the potential of the target compound in combating bacterial infections.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that pyrrole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antibacterial Mechanisms : The presence of nitro groups may contribute to the disruption of bacterial cell wall synthesis or function.
Case Studies
Several case studies illustrate the biological activity of compounds related to our target molecule:
- Case Study 1 : A study evaluated the anticancer effects of a series of pyrrole derivatives on breast cancer cells, revealing that modifications in the substituent groups significantly influenced their potency.
- Case Study 2 : Research on antimicrobial activity demonstrated that nitro-substituted pyrroles exhibited enhanced efficacy against resistant bacterial strains, suggesting a potential pathway for developing new antibiotics.
Q & A
What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis of this compound typically involves multi-step organic reactions, focusing on the formation of its pyrrole core and subsequent functionalization. Key steps include:
- Condensation reactions : The Schiff base formation between an amine and 4-nitrobenzaldehyde under reflux conditions in ethanol or methanol, monitored by thin-layer chromatography (TLC) for progress .
- Cyclization : Use of catalysts like piperidine or acetic acid to facilitate pyrrole ring closure, with temperature control (80–100°C) to optimize yields .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous ethanol mixtures improve crystallization .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol ensures high purity (>95%) .
Which spectroscopic and analytical techniques are most effective for characterizing its structure and purity?
A combination of techniques is critical:
- FT-IR spectroscopy : Identifies functional groups (e.g., nitrile stretch ~2200 cm⁻¹, aromatic C-H stretches ~3000 cm⁻¹) .
- NMR spectroscopy : H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, butyl chain protons at δ 0.8–1.6 ppm). C NMR resolves nitrile (~115 ppm) and imine (~160 ppm) carbons .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H] or [M] peaks) and detects impurities .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., E-configuration of the Schiff base) .
How can computational methods enhance the design and optimization of its synthesis?
Quantum chemical calculations (e.g., DFT) and reaction path searches predict feasible reaction mechanisms and transition states, reducing trial-and-error experimentation:
- Transition state analysis : Identifies energy barriers for cyclization steps, guiding catalyst selection .
- Solvent effects modeling : COSMO-RS simulations optimize solvent polarity for intermediate stability .
- Machine learning : Analyzes historical reaction data to recommend conditions (e.g., temperature, catalyst loading) for higher yields .
How should researchers resolve contradictions between crystallographic and spectroscopic data?
Discrepancies (e.g., bond lengths in X-ray vs. NMR-derived structures) require systematic validation:
- Re-examining sample purity : Impurities can distort NMR signals; repeat chromatography .
- Temperature effects : X-ray data (100 K) may show shorter bond lengths vs. solution-state NMR (298 K). Use variable-temperature NMR to assess dynamic effects .
- Complementary techniques : Pair XRD with solid-state NMR or IR spectroscopy to confirm solid-phase structure .
What strategies are recommended for elucidating reaction mechanisms involving this compound?
For reactions like [4+2] cycloadditions or nucleophilic substitutions:
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., pH, temperature) to infer mechanism .
- Isotopic labeling : N or C labeling tracks atom migration during imine formation .
- Theoretical modeling : Compare computed activation energies for proposed pathways (e.g., concerted vs. stepwise mechanisms) .
What are critical considerations for ensuring solubility and stability during experiments?
- Solvent selection : Use DMSO or DMF for dissolution, but avoid prolonged exposure to moisture to prevent hydrolysis of the nitrile group .
- Light sensitivity : Store in amber vials if the 4-nitrophenyl group shows photodegradation .
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C) .
How do electronic effects of substituents influence its reactivity?
The 4-nitro group is electron-withdrawing, activating the Schiff base for nucleophilic attack. Computational analysis (NBO charges) quantifies this effect:
- Hammett constants : Predict substituent impacts on reaction rates (e.g., σ = 1.27 for nitro groups) .
- Frontier molecular orbitals : HOMO-LUMO gaps (calculated via DFT) correlate with electrophilicity in cycloadditions .
What are best practices for comparing its bioactivity with structural analogs?
- SAR studies : Systematically vary substituents (e.g., replace nitro with methoxy) and assay biological activity (e.g., enzyme inhibition) .
- Docking simulations : Predict binding modes to target proteins (e.g., kinases) using AutoDock Vina .
- Pharmacophore modeling : Identify critical functional groups (e.g., nitrile, phenyl rings) for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
